Mecoprop-d3

Descripción general

Descripción

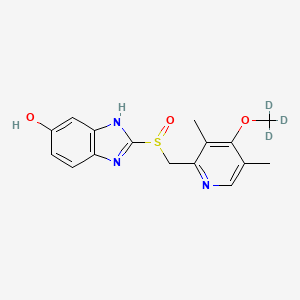

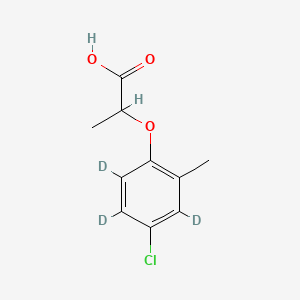

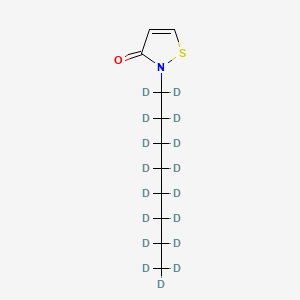

Mecoprop-d3 is a stable isotope labelled compound . It is a derivative of Mecoprop, which is a common general use herbicide found in many household weed killers and “weed-and-feed” type lawn fertilizers . The molecular formula of this compound is C10 2H3 H8 Cl O3 and its molecular weight is 217.66 .

Synthesis Analysis

This compound is deuterium labeled Mecoprop . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This compound was used for the quantification of mecoprop .Molecular Structure Analysis

Mecoprop is a mixture of two stereoisomers, with the ®- (+)- enantiomer (“Mecoprop-P”, “Duplosan KV”) possessing the herbicidal activity . The molecular structure of this compound is similar to that of Mecoprop, but with three hydrogen atoms replaced by deuterium .Chemical Reactions Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . The specific chemical reactions involving this compound are not detailed in the available sources.Aplicaciones Científicas De Investigación

Aplicaciones de Investigación Científica de Mecoprop-d3

This compound, una forma deuterada del herbicida mecoprop, se utiliza en diversas aplicaciones científicas debido a sus propiedades únicas. A continuación, se presenta un análisis exhaustivo de sus aplicaciones en diferentes campos de investigación.

Monitoreo ambiental

This compound: se utiliza como estándar interno para la cuantificación de mecoprop en muestras ambientales. Su forma deuterada proporciona una referencia estable que se puede distinguir del analito no deuterado, lo que permite un monitoreo preciso de los niveles de mecoprop en cuerpos de agua y muestras de suelo.

Química Analítica

En química analítica, this compound sirve como estándar de calibración en espectrometría de masas. Ayuda en la medición precisa de mecoprop al actuar como control para tener en cuenta las variaciones en el proceso analítico, asegurando la confiabilidad de los resultados.

Toxicología

Los estudios toxicológicos utilizan this compound para comprender las vías metabólicas de mecoprop. Al rastrear el compuesto deuterado, los investigadores pueden estudiar su biotransformación y evaluar los posibles efectos tóxicos de sus metabolitos en los organismos vivos.

Química agrícola

This compound: se emplea en el desarrollo de nuevas formulaciones de herbicidas. Su etiqueta isotópica estable permite rastrear la distribución y persistencia del herbicida en los campos de cultivo, lo que ayuda a optimizar su uso para el control de malezas.

Farmacocinética

En la investigación farmacocinética, this compound se utiliza para investigar la absorción, distribución, metabolismo y excreción (ADME) de mecoprop. El compuesto deuterado proporciona un trazador no radiactivo que se puede utilizar de forma segura en estudios in vivo.

Ciencia de materiales

This compound: puede incorporarse en polímeros impresos molecularmente (MIP) para la extracción específica de mecoprop de matrices complejas. Esta aplicación es particularmente útil en la preparación de sorbentes selectivos para el tratamiento de aguas .

Mecanismo De Acción

Target of Action

Mecoprop-d3, a deuterium-labeled variant of Mecoprop, is primarily used to control broadleaf weeds . Its primary targets are these broadleaf weeds, including prostate chickweed, stitchwort, ground ivy, knotweed, clover, and plantain .

Mode of Action

This compound works by mimicking the plant hormone Indole-3-acetic acid (IAA), also known as auxin . This mimicry leads to uncontrolled growth in the target weeds, disrupting their normal cell division . The uncontrolled growth eventually leads to the death of the weed.

Biochemical Pathways

It is known that the compound interferes with the normal functioning of auxin, a key hormone involved in plant growth and development . This interference disrupts normal cell division and causes uncontrolled growth, which is detrimental to the plant’s survival .

Pharmacokinetics

It is known that mecoprop, the non-deuterated form of the compound, readily leaches in soil but also quickly biodegrades

Result of Action

The primary result of this compound’s action is the death of broadleaf weeds. By causing uncontrolled growth and disrupting normal cell division, this compound effectively eliminates these weeds from the environment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Mecoprop readily biodegrades in soil , suggesting that soil composition and microbial activity could impact the persistence and effectiveness of this compound. Additionally, exposure to this compound would be primarily occupational, through dermal contact with the herbicide and treated surfaces, and inhalation and ingestion of spray droplets .

Safety and Hazards

Mecoprop-d3 is for R&D use only and is not intended for medicinal, household or other use . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Mecoprop-d3 are expected to be similar to those of Mecoprop, given their structural similarity. Mecoprop is known to mimic the plant hormone IAA (auxin), causing uncontrolled growth in broadleaf weeds, leading to their death

Cellular Effects

As a derivative of Mecoprop, it may influence cell function by disrupting normal cell division . This disruption is what leads to the death of broadleaf weeds when they are exposed to Mecoprop .

Molecular Mechanism

Mecoprop, the parent compound, is known to mimic the plant hormone IAA (auxin), leading to uncontrolled growth in broadleaf weeds . It is likely that this compound shares a similar mechanism of action.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Mecoprop, the parent compound, is known to readily biodegrade in soil, with reported half-lives generally ranging from 3 to 21 days . It is possible that this compound exhibits similar temporal characteristics.

Metabolic Pathways

Mecoprop, the parent compound, is known to be metabolized by various enzymes in plants .

Transport and Distribution

Mecoprop, the parent compound, is known to be very mobile in soil and has been detected in groundwater samples .

Propiedades

IUPAC Name |

2-(4-chloro-2,3,5-trideuterio-6-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/i3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTGYJSOUMFZEP-QGZYMEECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC(C)C(=O)O)C)[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662063 | |

| Record name | 2-{[4-Chloro-2-methyl(~2~H_3_)phenyl]oxy}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352431-15-3 | |

| Record name | 2-{[4-Chloro-2-methyl(~2~H_3_)phenyl]oxy}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

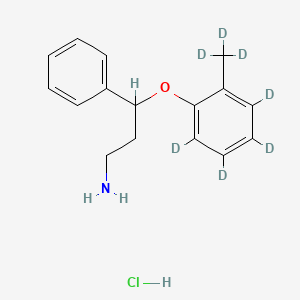

![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)

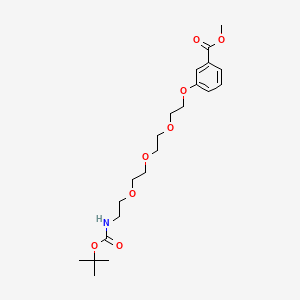

![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)

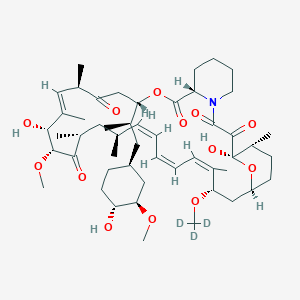

![2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide](/img/structure/B562918.png)

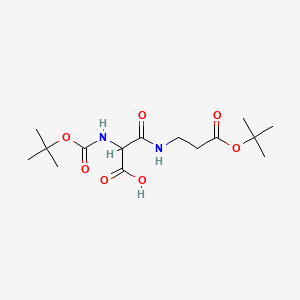

![2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide](/img/structure/B562919.png)